

Application of Chanoclavine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chanoclavine*

Cat. No.: *B110796*

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Introduction

Chanoclavine is a naturally occurring tricyclic ergot alkaloid produced by various fungi of the *Claviceps* genus. As a key intermediate in the biosynthesis of more complex ergot alkaloids, **chanoclavine** presents a unique scaffold for medicinal chemistry exploration.^{[1][2]} Its biological activities, though not as extensively studied as other ergots, suggest potential therapeutic applications. Notably, **chanoclavine** has been shown to interact with dopaminergic and serotonergic pathways and exhibits interesting synergistic effects with antibiotics. This document provides a summary of its known applications, quantitative biological data, and detailed protocols for its study.

Biological Activities and Potential Applications

Chanoclavine's primary reported pharmacological activities are centered on its interaction with neurotransmitter receptors and its ability to modulate antibiotic resistance.

- **Dopamine D2 Receptor Stimulation:** Early studies in mice indicated that **chanoclavine** stimulates dopamine D2 receptors in the brain.^{[3][4]} While specific binding affinities (K_i) and functional potencies (EC₅₀) for **chanoclavine** at the D2 receptor are not readily available in the literature, its analogues have been shown to have D2 receptor stimulating effects.^[5] This activity suggests a potential for developing **chanoclavine**-based compounds for conditions where D2 receptor agonism is beneficial, such as Parkinson's disease or hyperprolactinemia.

- **Serotonin 5-HT3A Receptor Inhibition:** **Chanoclavine** has been demonstrated to be an inhibitor of the human serotonin 5-HT3A receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome (IBS).[6] This inhibitory action presents an opportunity for the development of novel antiemetic and IBS therapies.
- **Antibacterial Synergy:** In an era of growing antibiotic resistance, **chanoclavine** has shown promise as a potentiator of existing antibiotics. It exhibits a synergistic effect with tetracycline against multi-drug-resistant *E. coli*. [7] **Chanoclavine** itself does not possess antibacterial activity but appears to inhibit ATPase-dependent efflux pumps in bacteria, thereby increasing the intracellular concentration of the antibiotic.[7]
- **Low Mammalian Toxicity:** Preclinical studies in mice have indicated that **chanoclavine** has a low toxicity profile. An acute oral toxicity study determined the median lethal dose (LD50) to be greater than 2000 mg/kg.[8][9] A three-week feeding study also showed no significant toxicological effects.[9][10]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of **chanoclavine**.

Table 1: **Chanoclavine** Activity at the Human Serotonin 5-HT3A Receptor

Parameter	Value	Assay Type	Cell Line	Reference
IC50	107.2 ± 22.8 µM	Two-Electrode Voltage Clamp	Xenopus oocytes expressing h5-HT3A	[6]

Table 2: Synergistic Antibacterial Activity of **Chanoclavine** with Tetracycline

Organism	Antibiotic	Chanoclavine Concentration	Fold Reduction in MIC of Tetracycline	Reference
Multi-drug-resistant E. coli	Tetracycline	Not specified	Up to 16-fold	[7]

Table 3: Acute Oral Toxicity of **Chanoclavine** in Mice

Parameter	Value	Species	Guideline	Reference
LD50	> 2000 mg/kg	Mice	OECD 423	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of **chanoclavine**.

Protocol 1: Determination of 5-HT3A Receptor Inhibition using Two-Electrode Voltage Clamp (TEVC)

Objective: To measure the inhibitory effect of **chanoclavine** on the function of the human 5-HT3A receptor expressed in *Xenopus* oocytes.

Materials:

- *Xenopus laevis* oocytes
- Human 5-HT3A receptor cRNA
- **Chanoclavine**
- Serotonin (5-HT)
- ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

- Collagenase solution
- Microinjection setup
- Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

- Oocyte Preparation: Harvest oocytes from a female *Xenopus laevis* frog. Defolliculate the oocytes by incubation in collagenase solution.
- cRNA Injection: Inject each oocyte with 50 nL of human 5-HT_{3A} receptor cRNA (1 µg/µL). Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for receptor expression.
- Electrophysiological Recording:
 - Place an oocyte in the recording chamber and perfuse with ND96 solution.
 - Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.
 - Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal current response (I_{max}).
 - After a washout period, co-apply the same concentration of 5-HT with increasing concentrations of **chanoclavine** (e.g., 1 µM to 300 µM).
 - Record the peak inward current for each concentration of **chanoclavine**.
- Data Analysis:
 - Normalize the current responses to the maximal 5-HT-induced current.
 - Plot the percentage of inhibition against the logarithm of the **chanoclavine** concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Checkerboard Assay for Antibacterial Synergy

Objective: To assess the synergistic effect of **chanoclavine** in combination with an antibiotic (e.g., tetracycline) against a bacterial strain (e.g., multi-drug-resistant *E. coli*).

Materials:

- Bacterial strain of interest
- Mueller-Hinton Broth (MHB)
- **Chanoclavine**
- Tetracycline
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Preparation of Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
- Preparation of Drug Dilutions:
 - Prepare a series of two-fold serial dilutions of tetracycline in MHB along the x-axis of the 96-well plate.
 - Prepare a series of two-fold serial dilutions of **chanoclavine** in MHB along the y-axis of the plate.
 - The final volume in each well should be 50 μ L.
- Inoculation: Add 50 μ L of the prepared bacterial inoculum to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.

- Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) of tetracycline alone, **chanoclavine** alone, and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Data Analysis:
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
 - $\text{FIC of Tetracycline} = (\text{MIC of Tetracycline in combination}) / (\text{MIC of Tetracycline alone})$
 - $\text{FIC of Chanoclavine} = (\text{MIC of Chanoclavine in combination}) / (\text{MIC of Chanoclavine alone})$
 - Calculate the FIC Index (FICI) by summing the individual FICs.
 - Interpret the results as follows:
 - $\text{FICI} \leq 0.5$: Synergy
 - $0.5 < \text{FICI} \leq 4$: Additive/Indifference
 - $\text{FICI} > 4$: Antagonism

Protocol 3: Acute Oral Toxicity Study (OECD 423 Guideline)

Objective: To determine the acute oral toxicity (LD50) of **chanoclavine** in a rodent model.

Materials:

- **Chanoclavine**
- Vehicle (e.g., water, 0.5% carboxymethylcellulose)
- Female rats or mice (specific pathogen-free)
- Oral gavage needles

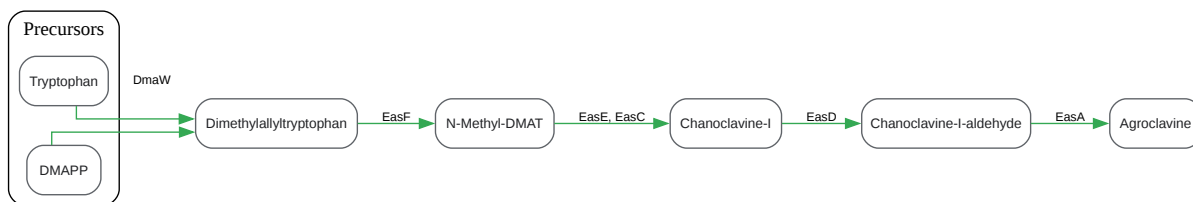
- Animal caging and husbandry supplies

Procedure:

- Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
- Dose Preparation: Prepare a solution or suspension of **chanoclavine** in the chosen vehicle at the desired concentrations.
- Dosing:
 - Fast the animals overnight before dosing.
 - Administer a single oral dose of **chanoclavine** to a group of 3 animals at a starting dose of 300 mg/kg.
 - If no mortality is observed, administer a higher dose (e.g., 2000 mg/kg) to another group of 3 animals.
- Observation:
 - Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
 - Record body weights before dosing and weekly thereafter.
- Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
- Data Analysis:
 - Based on the number of mortalities at each dose level, classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. If no mortality is observed at 2000 mg/kg, the LD50 is determined to be > 2000 mg/kg.

Visualizations

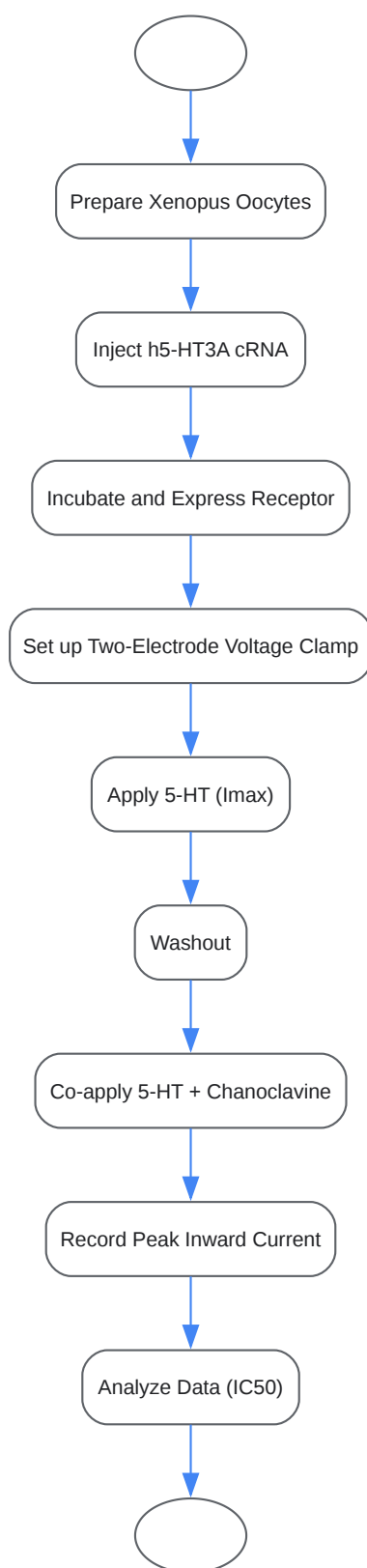
Biosynthetic Pathway of Chanoclavine



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Caption: Biosynthetic pathway of **chanoclavine** from precursors.

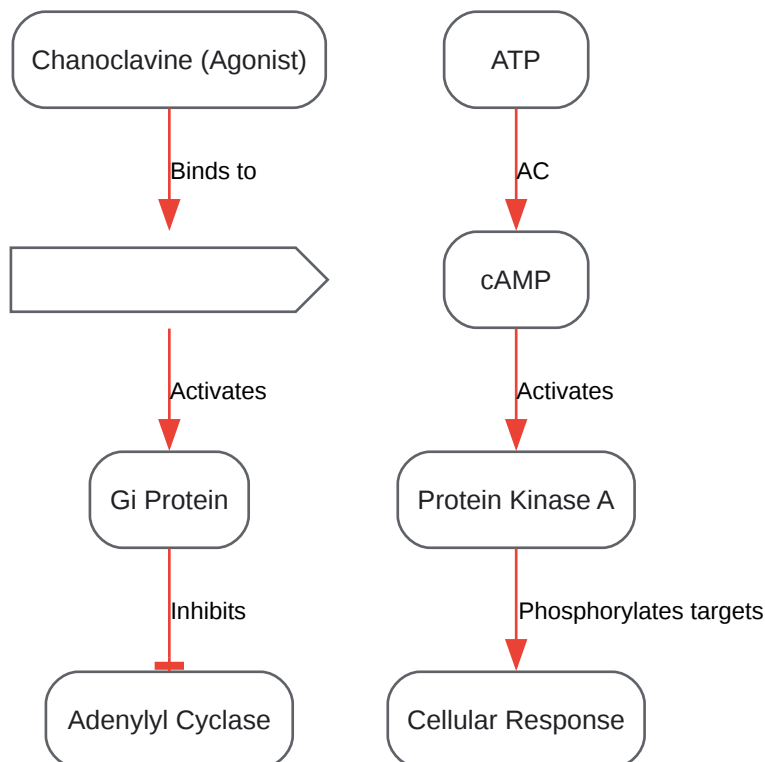
Experimental Workflow for 5-HT3A Receptor Inhibition Assay



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Caption: Workflow for the TEVC assay.

Dopamine D2 Receptor Signaling Pathway



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Caption: **Chanoclavine's** proposed action on D2 receptor signaling.

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